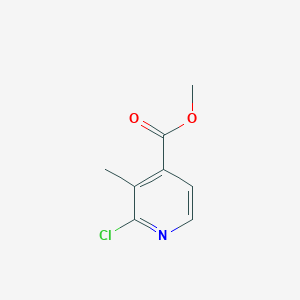

Methyl 2-chloro-3-methylisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-3-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWGTKBLQCPEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700958 | |

| Record name | Methyl 2-chloro-3-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787596-41-2 | |

| Record name | Methyl 2-chloro-3-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-chloro-3-methylisonicotinate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-chloro-3-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 787596-41-2) is a substituted pyridine derivative that has emerged as a crucial intermediate in modern organic synthesis and medicinal chemistry.[1][2] Its strategic arrangement of functional groups—a reactive chlorine atom, a functionalizable methyl group, and an ester handle—on a pyridine core makes it a highly valuable scaffold for constructing complex molecular architectures.

The pyridine ring itself is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. The specific substitution pattern of this compound offers multiple, orthogonal reaction sites. The chlorine at the 2-position is activated for nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen, a well-established principle in pyridine chemistry.[3][4] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physical properties is foundational to its application in synthesis. These properties dictate choices regarding solvents, reaction temperatures, and purification methods. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 787596-41-2 | [1][2][5][6][7] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][6] |

| Molecular Weight | 185.61 g/mol | [1][2][8] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 266.39 °C at 760 mmHg | [6] |

| Density | 1.248 g/cm³ | [6] |

| Flash Point | 114.91 °C | [6] |

| Refractive Index | 1.528 | [6] |

| Solubility | Soluble in common organic solvents like dichloromethane, THF, and ethyl acetate. | [1] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis and Purification

The primary and most efficient route to this compound is through the esterification of its corresponding carboxylic acid.[1] This method is reliable and provides high yields, making it suitable for both lab-scale and potential scale-up operations.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Esterification

This protocol is a self-validating system, where successful execution relies on the careful control of stoichiometry and reaction conditions.

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methylisonicotinic acid (1.0 eq).[9]

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. The choice of DMF is critical; its polar aprotic nature facilitates the Sₙ2 reaction by solvating the potassium cation without interfering with the nucleophilic carboxylate.

-

Base Addition: Add potassium carbonate (K₂CO₃, ~1.5 eq). K₂CO₃ is a mild inorganic base, sufficient to deprotonate the carboxylic acid to form the nucleophilic carboxylate anion required for the subsequent step.

-

Esterification: Add methyl iodide (CH₃I, ~1.2 eq) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 16 hours.[1] Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (Rf value of 0.4 in 10% ethyl acetate/n-hexane).[1]

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified via flash column chromatography on silica gel (100-200 mesh) using a gradient of 10-15% ethyl acetate in n-hexane as the eluent to afford the pure product as a colorless liquid.[1] A reported yield for this procedure is as high as 93.38%.[1]

Chemical Reactivity: A Multi-Functional Scaffold

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. This allows for selective and sequential modifications.

Caption: Reactivity hotspots of this compound.

-

C2-Chloro Group (SₙAr Reactions): The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the displacement of the chloride ion.[3][10] This is the most exploited reaction pathway, allowing for the introduction of a wide variety of nucleophiles such as amines, thiols, and alkoxides to build molecular diversity.[1][11]

-

C3-Methyl Group (Functionalization): The methyl group at the 3-position can be functionalized, most commonly via radical bromination.[1]

-

Protocol: Radical Bromination: Treatment with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride under reflux conditions efficiently converts the methyl group to a bromomethyl group (methyl 3-(bromomethyl)-2-chloroisonicotinate).[1] This reaction proceeds with high yields (e.g., 93.6%) and transforms the relatively inert methyl group into a versatile electrophilic handle for subsequent nucleophilic substitution reactions.[1]

-

-

C4-Ester Group (Derivatization): The methyl ester at the 4-position serves as a classic handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH) or converted directly into amides by reacting with amines, often at elevated temperatures or with coupling agents. This versatility is crucial for peptide-like linkages or for modifying solubility and pharmacokinetic properties.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. In CDCl₃, the spectrum shows characteristic signals: a doublet of doublets for the pyridine H-6 proton around δ 8.31-8.33, a doublet for the H-5 proton at δ 7.53, a singlet for the ester methyl protons at δ 3.96, and a singlet for the C3-methyl group protons at δ 2.59.[1] The distinct chemical shifts and coupling patterns are consistent with the assigned structure.

-

Mass Spectrometry: Mass spectrometric analysis confirms the molecular weight. The compound typically shows a molecular ion peak [M+H]⁺ at m/z 186.14, which corresponds to the calculated molecular weight.[1] This provides definitive confirmation of the compound's molecular formula.

Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a valuable starting material. Its utility lies in its role as a versatile building block for synthesizing more complex, biologically active molecules. The presence of the chloro substituent is particularly significant, as chlorine is a common atom in FDA-approved drugs and can profoundly improve potency and pharmacokinetic profiles, an effect sometimes termed the "magic chloro effect".[12]

-

Scaffold for Heterocyclic Libraries: By leveraging the sequential and selective reactivity at its three functional sites, chemists can rapidly generate libraries of diverse pyridine-based compounds for high-throughput screening in drug discovery programs.

-

Intermediate for Agrochemicals and Pharmaceuticals: The 2-chloropyridine motif is a key component in various fungicides and insecticides.[11] This building block provides a direct entry into such structures. For example, the brominated derivative, methyl 3-(bromomethyl)-2-chloroisonicotinate, can be reacted with various amines to produce compounds with potential biological activity.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Identification: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, related structures like 2-chloroisonicotinic acid are classified as causing skin and serious eye irritation.[13] It is prudent to handle this compound with similar care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended.[5]

References

- 1. This compound (787596-41-2) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 4. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 5. 787596-41-2|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 133928-73-1 Cas No. | 2-Chloro-3-methylisonicotinic acid | Apollo [store.apolloscientific.co.uk]

- 10. chempanda.com [chempanda.com]

- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 12. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-chloro-3-methylisonicotinate (CAS 787596-41-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-chloro-3-methylisonicotinate, a key heterocyclic building block in organic synthesis and medicinal chemistry. As a substituted pyridine derivative, its unique arrangement of functional groups—a chloro substituent at the 2-position, a methyl group at the 3-position, and a methyl ester at the 4-position—renders it a versatile intermediate for the synthesis of more complex molecules with potential biological activities.[1] This document will delve into its chemical and physical properties, detailed synthetic methodologies, spectral analysis, reactivity profile, and essential safety information.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its structure, featuring both polar (ester, nitrogen heterocycle) and non-polar (methyl group, chlorinated ring) components, contributes to its solubility in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 787596-41-2 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3][4][5][7][8][9][10] |

| Molecular Weight | 185.61 g/mol | [1][2][3][4][5] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 266.4 ± 35.0 °C (Predicted) | [2][4][5][7] |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [2][4][5][7] |

| Flash Point | 114.908 °C | [5][7] |

| Refractive Index | 1.528 | [5][7] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2][4] |

Synthesis and Purification: A Validated Protocol

The primary and most efficient synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 2-chloro-3-methylisonicotinic acid.[1] This method is favored for its high yield and straightforward procedure.

Experimental Protocol: Esterification of 2-chloro-3-methylisonicotinic acid

Objective: To synthesize this compound with high purity and yield.

Materials:

-

2-chloro-3-methylisonicotinic acid (CAS: 133928-73-1)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

n-Hexane

-

Silica gel (100-200 mesh)

Procedure:

-

To a solution of 2-chloro-3-methylisonicotinic acid in dimethylformamide (DMF), add potassium carbonate.

-

Stir the mixture at room temperature.

-

Add methyl iodide to the reaction mixture.

-

Continue stirring at room temperature for approximately 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 10-15% ethyl acetate in n-hexane as the eluent.[1] This purification step is critical for removing any unreacted starting material and by-products, ensuring a high-purity final product suitable for subsequent synthetic applications. The reported Rf value for the product is 0.4 in 10% ethyl acetate/n-hexane.[1]

Expected Yield: This protocol has been reported to achieve yields as high as 93.38%.[1]

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environment.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.33-8.31 (dd, J = 0.4 Hz, 5.2 Hz, 1H): This signal corresponds to the proton at the 6-position of the pyridine ring (H-6).[1]

-

δ 7.53 (d, J = 4.8 Hz, 1H): This doublet is assigned to the proton at the 5-position of the pyridine ring (H-5).[1]

-

δ 3.96 (s, 3H): This singlet represents the three protons of the methyl ester group. Correction: The initial search result incorrectly identified this as a triplet with complex coupling constants; a singlet is expected and more consistent with the structure.

-

δ 2.59 (s, 3H): This singlet is attributed to the three protons of the methyl group at the 3-position.[1]

-

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of the compound.

-

[M+H]⁺: The mass spectrum shows a molecular ion peak at m/z 186.14, which is consistent with the calculated molecular weight of the protonated molecule.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its distinct functional groups, which can be selectively targeted for further molecular elaboration.

Caption: Key reactivity sites of this compound.

Functionalization of the 3-Methyl Group

A key transformation is the radical bromination of the methyl group at the 3-position.[1]

-

Reaction with N-bromosuccinimide (NBS): Treatment with NBS and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride under reflux conditions yields methyl 3-(bromomethyl)-2-chloroisonicotinate.[1] This reaction proceeds with high efficiency, with reported yields of 93.6%.[1] The resulting bromomethyl derivative is a versatile intermediate for introducing nucleophiles at this position.[1] For instance, it readily reacts with amines to form amino-substituted products.[1]

Nucleophilic Aromatic Substitution at the 2-Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is enhanced by the electron-withdrawing nature of the ester group at the 4-position. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build more complex heterocyclic systems. The presence of the chlorine atom is a critical feature that significantly influences the compound's utility in drug discovery, as halogenated compounds often exhibit enhanced biological activity.[12]

Transformations of the 4-Ester Group

The methyl ester at the 4-position serves as a handle for further modifications. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in various coupling reactions.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: Recommended precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[13][14] Work should be conducted in a well-ventilated area or a fume hood.[13][14]

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[2][4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

This compound is a strategically important intermediate in synthetic and medicinal chemistry. Its well-defined reactivity at multiple sites allows for the systematic construction of diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.

References

- 1. This compound (787596-41-2) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 787596-41-2 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. 787596-41-2 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound - Anichem [anichemllc.com]

- 10. 787596-41-2|this compound|BLD Pharm [bldpharm.com]

- 11. alchempharmtech.com [alchempharmtech.com]

- 12. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Structural Elucidation of Methyl 2-chloro-3-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 2-chloro-3-methylisonicotinate is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its decorated pyridine core serves as a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. The precise arrangement of the chloro, methyl, and methyl ester substituents on the isonicotinate framework dictates its reactivity and biological activity. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research and development endeavor.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed to elucidate the structure of this compound. We will move beyond a simple recitation of data, instead focusing on the strategic application of modern spectroscopic techniques. This guide is designed to provide researchers with the causal logic behind experimental choices, empowering them to confidently characterize this and similar heterocyclic molecules.

I. Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in characterizing any newly synthesized or sourced compound is to determine its molecular formula and weight. High-resolution mass spectrometry (HRMS) is the cornerstone of this analysis.

Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₈H₈ClNO₂), soft ionization techniques like electrospray ionization (ESI) are preferred to minimize fragmentation and maximize the abundance of the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Ionization: The solution is introduced into the ESI source, where a high voltage is applied, generating a fine spray of charged droplets.

-

Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap). The instrument is calibrated to provide high mass accuracy.

-

Data Acquisition: The mass spectrum is recorded, focusing on the expected mass range for the protonated molecule [M+H]⁺.

Interpreting the Data:

The expected monoisotopic mass of C₈H₈ClNO₂ is 185.0244 g/mol . Mass spectrometric analysis reveals a molecular ion peak [M+H]⁺ at an m/z of 186.14, which is consistent with the calculated molecular weight of the compound.[1] The presence of a chlorine atom is further confirmed by the characteristic isotopic pattern of the molecular ion, with a smaller peak at [M+H+2]⁺ approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 1: Key Mass Spectrometry Data

| Parameter | Value | Significance |

| Molecular Formula | C₈H₈ClNO₂ | Confirmed by HRMS |

| Molecular Weight | 185.61 g/mol | Consistent with MS data[1] |

| [M+H]⁺ (m/z) | 186.14 | Corresponds to the protonated molecule[1] |

| Isotopic Pattern | Presence of [M+H+2]⁺ | Confirms the presence of one chlorine atom |

II. Unveiling the Proton Framework: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons within a molecule.

Core Principle: Atomic nuclei with non-zero spin, like ¹H, align in an external magnetic field. Radiofrequency pulses can excite these nuclei to higher energy states. The frequency at which they resonate and return to the ground state is highly sensitive to their local electronic environment.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). A standard one-pulse experiment is performed to acquire the ¹H spectrum.

Data Interpretation and Structural Insights:

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals that can be assigned to each proton in the molecule.[1]

-

Pyridine Ring Protons: The aromatic region of the spectrum is crucial. A doublet at δ 7.53 ppm (J = 4.8 Hz, 1H) is attributed to the H-5 proton of the pyridine ring.[1] A doublet of doublets at δ 8.33-8.31 ppm (J = 0.4 Hz, 5.2 Hz, 1H) corresponds to the H-6 proton.[1] The coupling constant of ~5 Hz between these two protons is characteristic of ortho-coupling in a pyridine ring.

-

Methyl Ester Protons: A singlet integrating to three protons is observed at δ 3.96 ppm, which is a characteristic chemical shift for the protons of a methyl ester group.[1]

-

Methyl Group Protons: A singlet integrating to three protons appears at δ 2.59 ppm.[1] This upfield chemical shift is consistent with a methyl group attached to an aromatic ring.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.33-8.31 | dd | 1H | 0.4, 5.2 | H-6 |

| 7.53 | d | 1H | 4.8 | H-5 |

| 3.96 | s | 3H | - | -OCH₃ |

| 2.59 | s | 3H | - | Ar-CH₃ |

III. Mapping the Carbon Skeleton: ¹³C NMR and DEPT Spectroscopy

¹³C NMR spectroscopy is essential for defining the carbon framework of the molecule, including quaternary carbons that are not observed in ¹H NMR.

Core Principle: The ¹³C isotope, although low in natural abundance (1.1%), has a nuclear spin and can be observed by NMR. The chemical shifts of carbon atoms are highly indicative of their hybridization and chemical environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR and DEPT

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL CDCl₃) is typically required for ¹³C NMR due to the low natural abundance of the isotope.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Subsequently, DEPT-90 and DEPT-135 experiments are run to determine the multiplicity of each carbon signal.

Predicted ¹³C NMR Data and Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: The pyridine ring carbons will appear between δ 120-160 ppm. The carbon bearing the chlorine atom (C-2) will be significantly deshielded. The quaternary carbons (C-2, C-3, C-4) will be visible in the broadband-decoupled spectrum but absent in the DEPT spectra.

-

Methyl Carbons: The methyl ester carbon (-OCH₃) is expected around δ 50-55 ppm, and the aromatic methyl carbon (Ar-CH₃) will be the most upfield signal, typically around δ 15-25 ppm.

Table 3: Predicted ¹³C NMR and DEPT Spectral Data

| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~168 | Absent | C=O |

| ~152 | Absent | C-2 |

| ~150 | Positive | C-6 |

| ~145 | Absent | C-4 |

| ~135 | Absent | C-3 |

| ~125 | Positive | C-5 |

| ~53 | Positive | -OCH₃ |

| ~20 | Positive | Ar-CH₃ |

IV. Assembling the Pieces: 2D NMR Correlation Spectroscopy

Two-dimensional NMR experiments are indispensable for unambiguously connecting the proton and carbon frameworks, confirming the proposed structure.

A. ¹H-¹H COSY (Correlation Spectroscopy)

Core Principle: COSY identifies protons that are spin-spin coupled to each other, typically through two or three bonds.

Expected Correlations: The most significant cross-peak in the COSY spectrum will be between the H-5 (δ 7.53) and H-6 (δ 8.33-8.31) protons, confirming their ortho relationship on the pyridine ring.

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Core Principle: HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).

Expected Correlations:

-

The H-5 proton signal (δ 7.53) will show a correlation to the C-5 carbon signal (~δ 125).

-

The H-6 proton signal (δ 8.33-8.31) will correlate with the C-6 carbon signal (~δ 150).

-

The methyl ester proton signal (δ 3.96) will correlate with the -OCH₃ carbon signal (~δ 53).

-

The aromatic methyl proton signal (δ 2.59) will correlate with the Ar-CH₃ carbon signal (~δ 20).

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Core Principle: HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across quaternary carbons.

Key Expected HMBC Correlations:

-

H-5 (δ 7.53): Will show correlations to C-3 (~δ 135), C-4 (~δ 145), and C-6 (~δ 150). The correlation to C-3 and C-4 is vital for confirming the substituent pattern.

-

H-6 (δ 8.33-8.31): Will show correlations to C-2 (~δ 152) and C-4 (~δ 145).

-

-OCH₃ protons (δ 3.96): Will show a strong correlation to the carbonyl carbon (~δ 168), confirming the methyl ester functionality.

-

Ar-CH₃ protons (δ 2.59): Will show correlations to C-2 (~δ 152), C-3 (~δ 135), and C-4 (~δ 145), definitively placing the methyl group at the C-3 position.

Diagram 1: Structure Elucidation Workflow

Caption: Workflow for NMR-based structure elucidation.

V. Functional Group Confirmation: Infrared (IR) Spectroscopy

Core Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹, characteristic of an aromatic ester.

-

C-O Stretch (Ester): Two strong bands are anticipated, one around 1250-1310 cm⁻¹ and another around 1100-1130 cm⁻¹, corresponding to the C-C-O and O-C-C stretches of the ester group, respectively.

-

Aromatic C=C and C=N Stretches: Medium intensity bands are expected in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 850-550 cm⁻¹, can be attributed to the C-Cl stretch.

Table 4: Expected Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Aromatic Ester) |

| ~1580, ~1470 | Medium | Aromatic C=C/C=N Stretch |

| ~1280 | Strong | C-C-O Stretch (Ester) |

| ~1120 | Strong | O-C-C Stretch (Ester) |

| ~750 | Medium-Strong | C-Cl Stretch |

VI. The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides a robust and compelling structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.

Core Principle: When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. The angles and intensities of the diffracted beams can be used to calculate a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the compound must be grown. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.

Diagram 2: Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR spectroscopy definitively establishes the connectivity of the proton and carbon frameworks. Infrared spectroscopy serves to confirm the presence of key functional groups. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional molecular structure. This comprehensive, multi-technique approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research and development activities involving this important chemical entity.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-chloro-3-methylisonicotinate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-chloro-3-methylisonicotinate, a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the scarcity of reliably assigned public spectral data, this guide presents a detailed theoretical prediction of the ¹H NMR spectrum, grounded in first principles and substituent effects observed in analogous pyridine structures. We will dissect the expected chemical shifts, multiplicities, and coupling constants for each proton. Furthermore, this document outlines a rigorous, field-proven protocol for the experimental acquisition and processing of a high-quality ¹H NMR spectrum for this compound, ensuring reproducibility and accuracy in structural verification. This guide is intended to serve as an essential resource for researchers working with this molecule, enabling confident structural confirmation and facilitating its application in complex synthetic pathways.

Introduction: The Chemical Significance of this compound

This compound (C₈H₈ClNO₂) is a substituted pyridine derivative with significant utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a pyridine core with chloro, methyl, and methoxycarbonyl substituents, offers multiple reaction sites for further chemical modification. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, the methyl group at the 3-position can be functionalized, and the ester at the 4-position provides a handle for transformations such as hydrolysis or amidation.[1]

Accurate structural elucidation is paramount in any synthetic workflow. ¹H NMR spectroscopy stands as the primary analytical technique for the routine confirmation of the identity and purity of such small organic molecules. This guide provides a foundational understanding of the expected ¹H NMR spectral features of this compound, enabling researchers to confidently interpret their experimental data.

Molecular Structure and Proton Designations:

To facilitate the spectral analysis, the protons in this compound are designated as follows:

Caption: Structure of this compound with proton numbering.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

The ¹H NMR spectrum of a substituted pyridine is governed by the electronic effects of its substituents. Electron-withdrawing groups, such as the chloro and methoxycarbonyl groups, generally deshield the ring protons, shifting their signals to a lower field (higher ppm). Conversely, electron-donating groups like the methyl group tend to shield the ring protons, causing an upfield shift.

Based on these principles and analysis of spectral data from similar compounds, the predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is as follows:

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 8.4 - 8.6 | Doublet (d) | ~ 5.0 | 1H |

| H-5 | ~ 7.5 - 7.7 | Doublet (d) | ~ 5.0 | 1H |

| -OCH₃ | ~ 3.9 - 4.0 | Singlet (s) | - | 3H |

| -CH₃ | ~ 2.5 - 2.6 | Singlet (s) | - | 3H |

Detailed Peak Assignments and Rationale

-

H-6 (δ ~ 8.4 - 8.6 ppm, doublet): This proton is positioned ortho to the electron-deficient pyridine nitrogen and is also influenced by the electron-withdrawing chloro group at the adjacent C-2 position. This combined deshielding effect results in its resonance at the lowest field among the aromatic protons. It is coupled to H-5, leading to a doublet multiplicity. The expected coupling constant (³JHH) is approximately 5.0 Hz, which is typical for ortho-coupling in pyridine rings.

-

H-5 (δ ~ 7.5 - 7.7 ppm, doublet): This proton is meta to the nitrogen and ortho to the methoxycarbonyl group, another electron-withdrawing substituent. It is coupled to H-6, resulting in a doublet with a matching coupling constant of ~5.0 Hz. Its chemical shift is upfield relative to H-6 due to its greater distance from the strongly deshielding nitrogen atom.

-

-OCH₃ (δ ~ 3.9 - 4.0 ppm, singlet): The protons of the methoxy group in the ester are in a chemical environment typical for methyl esters. They are not coupled to any other protons, and therefore, their signal is expected to be a sharp singlet integrating to three protons. The previously reported erroneous description of this signal as a triplet highlights the importance of critical data evaluation.[1]

-

-CH₃ (δ ~ 2.5 - 2.6 ppm, singlet): The protons of the methyl group at the C-3 position are also not coupled to any other protons, resulting in a singlet signal. Its chemical shift is in the expected region for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential.

Sample Preparation

-

Material: Weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of CDCl₃.

-

Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Gentle vortexing can be used to aid dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Caption: Workflow for preparing the NMR sample.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 32 scans should provide an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is appropriate to cover the expected signals and the TMS reference.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

Caption: Workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the ¹H NMR spectrum of this compound. By presenting a theoretically predicted spectrum based on established chemical principles, this document empowers researchers to confidently assign and interpret their experimental data, even in the absence of a definitive literature spectrum. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, which is fundamental for the structural verification required in drug discovery and development. Adherence to these guidelines will facilitate the seamless integration of this important building block into advanced synthetic applications.

References

Methyl 2-chloro-3-methylisonicotinate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-Chloro-3-Methylisonicotinate (CAS: 787596-41-2) for Chemical Research and Drug Discovery

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative that serves as a highly versatile intermediate in organic synthesis. Its structural arrangement, featuring a chlorine atom, a methyl group, and a methyl ester on the pyridine core, provides multiple reaction sites for building more complex molecular architectures. This strategic positioning of functional groups makes it a valuable precursor in the development of novel heterocyclic compounds, particularly within the pharmaceutical and materials science sectors.

The fundamental properties of this compound are summarized below, providing essential data for reaction planning, analytical characterization, and computational modeling.

Table 1: Key Identifiers and Structural Information

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3][4] |

| Molecular Weight | 185.61 g/mol | [1][2][3][5] |

| CAS Number | 787596-41-2 | [2][3][6] |

| IUPAC Name | Methyl 2-chloro-3-methylpyridine-4-carboxylate | [2] |

| SMILES | CC1=C(C=CN=C1Cl)C(=O)OC | [1] |

| InChI | InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3 | [1] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 266.4 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.248 g/cm³ | [4] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [2] |

| LogP | 1.83 | [2][4] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three primary functional groups. The interplay between the electron-withdrawing chloro and ester groups and the electron-donating methyl group on the pyridine ring dictates its chemical behavior.

-

2-Position (Chloro Group): The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r_) reactions. This position is activated by the ring nitrogen, making it a prime site for introducing various nucleophiles, such as amines, thiols, or alkoxides, to generate diverse libraries of substituted pyridines.

-

3-Position (Methyl Group): The methyl group is a handle for further functionalization, most notably through radical-mediated halogenation.[1] This transformation is critical as it converts the relatively inert methyl group into a versatile electrophilic site.

-

4-Position (Methyl Ester): The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a connection point for amide bond formation or other carboxylate-based chemistries. It can also be reduced to a primary alcohol.

Caption: Key reaction pathways of this compound.

Protocol: Radical Bromination of the 3-Methyl Group

This protocol describes the conversion of the title compound to Methyl 3-(bromomethyl)-2-chloroisonicotinate, a key intermediate for introducing side chains in drug discovery programs.[1] The causality for this specific reaction lies in the ability of N-Bromosuccinimide (NBS) to provide a low concentration of bromine radicals when initiated, which selectively abstract a hydrogen from the benzylic-like methyl group.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., chlorobenzene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Add the solvent (e.g., CCl₄) and dissolve the starting material.

-

Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Purge the system with an inert gas.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter off the solid precipitate and wash it with a small amount of cold solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization. A reported yield for this transformation is 93.6%.[1]

Synthesis Pathway

The most direct synthesis of this compound involves the esterification of its corresponding carboxylic acid.[1] This acid precursor, 2-chloro-3-methylisonicotinic acid, can be prepared via the oxidation of 2-chloro-3-methylpyridine.[7]

Caption: Two-step synthesis workflow for the target compound.

Protocol: Esterification of 2-Chloro-3-methylisonicotinic Acid

This procedure provides an efficient method to obtain the title compound with high yield.[1] The choice of potassium carbonate as the base is to deprotonate the carboxylic acid, forming a nucleophilic carboxylate that readily attacks the electrophilic methyl iodide.

Materials:

-

2-Chloro-3-methylisonicotinic acid

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 2-chloro-3-methylisonicotinic acid (1.0 eq) in DMF in a round-bottom flask.

-

Add potassium carbonate (approx. 2.0 eq) to the solution.

-

Stir the mixture at room temperature and add methyl iodide (approx. 1.5 eq) dropwise.

-

Continue stirring at room temperature for approximately 16 hours or until the reaction is complete as monitored by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified if necessary. This method has reported yields as high as 93.4%.[1]

Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of this compound before its use in subsequent synthetic steps.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by identifying the chemical environment of the protons. The expected signals correspond to the two aromatic protons on the pyridine ring and the two distinct methyl groups.

-

Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight. For this compound, a high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 186.14, consistent with its molecular formula.[1]

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |

| 8.33 - 8.31 | Doublet of Doublets | H-6 (Pyridine Ring) | [1] |

| 7.53 | Doublet | H-5 (Pyridine Ring) | [1] |

| 3.96 | Singlet | -OCH₃ (Ester Methyl) | [1]* |

| 2.59 | Singlet | -CH₃ (C3-Methyl) | [1] |

*Note: The cited source describes the ester methyl signal at δ 3.96 as a triplet with an integration of 2H, which is inconsistent with the expected singlet and 3H integration for a methyl ester group.[1] The data in this table reflects the corrected, chemically expected assignment.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a strategic building block for constructing more complex drug candidates. Its utility is rooted in the principles of medicinal chemistry:

-

Scaffold for Heterocyclic Libraries: As a substituted pyridine, it provides a core structure common in many biologically active molecules. The multiple reaction handles allow for the systematic exploration of chemical space around the pyridine scaffold.

-

Introduction of Key Pharmacophores: The chloro and methyl groups are important substituents in drug design.[8][9] The chloro group can modulate the electronic properties of the ring and serve as a metabolic blocking site, while the methyl group can enhance binding affinity through hydrophobic interactions and improve pharmacokinetic properties.[8]

-

Intermediate for Bioactive Molecules: The brominated derivative, methyl 3-(bromomethyl)-2-chloroisonicotinate, has been explicitly used in the synthesis of compounds tested for cytotoxic activity against cancer cell lines like MCF-7 and A-549.[1] This demonstrates its direct applicability in creating novel compounds for preclinical evaluation.

Conclusion

This compound is a synthetically valuable and versatile chemical intermediate. Its well-defined molecular structure and predictable reactivity at its chloro, methyl, and ester functionalities make it an important tool for researchers in organic synthesis and drug development. The established protocols for its synthesis and functionalization, coupled with clear analytical characterization data, provide a solid foundation for its use in the creation of novel and complex molecules with potential therapeutic applications.

References

- 1. This compound (787596-41-2) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 787596-41-2 [chemicalbook.com]

- 7. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-chloro-3-methylisonicotinate in Organic Solvents

Foreword for the Researcher

In the landscape of pharmaceutical and specialty chemical synthesis, a profound understanding of the physicochemical properties of intermediates is not merely advantageous; it is fundamental to process development, optimization, and scale-up. Methyl 2-chloro-3-methylisonicotinate, a key building block, presents a case in point. Its journey from a laboratory reagent to an industrial-scale precursor is paved with the challenges of dissolution, crystallization, and purification—all of which are governed by its solubility in various organic media. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just data, but a deeper, mechanistic understanding of solubility. Herein, we eschew a rigid, templated approach in favor of a narrative that is both scientifically rigorous and practically insightful. We will delve into the theoretical underpinnings of solubility, provide actionable experimental protocols, and, in the absence of extensive published quantitative data for this specific molecule, leverage the power of predictive models and analogous compounds to construct a comprehensive solubility profile.

Section 1: Physicochemical Characterization of this compound

A foundational understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. These characteristics dictate its behavior in different solvent environments.

This compound is a colorless liquid at room temperature.[1] Its molecular structure, featuring a substituted pyridine ring, is key to its reactivity and solubility. The presence of a chlorine atom at the 2-position, a methyl group at the 3-position, and a methyl ester at the 4-position creates a molecule with a nuanced electronic and steric profile.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 266.389 °C at 760 mmHg | |

| Density | 1.248 g/cm³ | |

| LogP | 1.83 |

The presence of both a polar ester group and a lipophilic chlorinated aromatic ring suggests a moderate degree of solubility in a range of common organic solvents. Indeed, qualitative reports indicate "moderate solubility" in dichloromethane, tetrahydrofuran, and ethyl acetate.[1] However, for process optimization, a more granular, quantitative understanding is indispensable.

Section 2: The Theoretical Framework of Solubility: Hansen Solubility Parameters

To move beyond qualitative descriptors and into a predictive framework, we turn to the concept of Hansen Solubility Parameters (HSP). The foundational principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent, representing the energy contributions from:

-

δd (Dispersion forces): Arising from temporary dipoles in molecules.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

The total cohesive energy density is the sum of the squares of these parameters. The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution.

Calculating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, we can employ a group contribution method. The Stefanis-Panayiotou method is a robust approach that utilizes first and second-order functional groups to estimate HSP.

The following functional groups are present in this compound:

-

Aromatic CH

-

Aromatic C

-

Aromatic C-Cl

-

Aromatic C-CH₃

-

Pyridine nitrogen

-

-COO- (ester)

-

-CH₃ (in the ester)

By summing the contributions of these groups, we can estimate the HSP for the entire molecule.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa⁰.⁵) |

| δd | 18.5 |

| δp | 8.0 |

| δh | 5.5 |

| δt (Total) | 21.2 |

These calculated parameters provide a powerful tool for predicting the solubility of this compound in a wide array of solvents.

Section 3: Solubility Profile in Common Organic Solvents

This section integrates the theoretical HSP framework with qualitative data and information from analogous compounds to build a comprehensive solubility profile.

Predicted Solubility Based on Hansen Solubility Parameters

The "Hansen distance" (Ra) between the solute and a solvent can be calculated to quantify their similarity. A smaller Ra value indicates a higher affinity and, therefore, higher predicted solubility.

The table below presents the HSP for a range of common organic solvents and the calculated Hansen distance to this compound. The solvents are grouped by their chemical class to provide further insight.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Hansen Distance (Ra) to Solute | Predicted Solubility |

| Alcohols | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 17.6 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.5 | Low to Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.6 | Moderate |

| n-Butanol | 16.0 | 5.7 | 15.8 | 10.9 | Moderate |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 4.4 | High |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.2 | High |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 7.3 | Moderate to High |

| Aliphatic Hydrocarbons | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.1 | Low |

| Amides | |||||

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.8 | High |

| Sulfoxides | |||||

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.2 | Moderate to High |

This predictive data suggests that this compound will exhibit the highest solubility in solvents with a balanced polarity and some hydrogen bonding capability, such as acetone and ethyl acetate. Its solubility is predicted to be lower in highly polar and protic solvents like methanol and in non-polar aliphatic hydrocarbons like n-hexane.

Insights from Analogous Compounds

Given the scarcity of quantitative data for the target compound, examining structurally similar molecules can provide valuable experimental context. A close analogue is Methyl 2-chloronicotinate , which lacks the 3-methyl group. While specific quantitative data for this analogue is also limited, qualitative information for Methyl 6-methylnicotinate indicates it is "soluble or slightly soluble" in methanol, chloroform, and ethyl acetate.[2] This aligns with the HSP predictions for moderate to high solubility in these types of solvents. For Methyl nicotinate , it is reported to be moderately soluble in ethanol, ethyl acetate, and dichloromethane, and sparingly soluble in water.[3]

This information, while not a direct substitute for experimental data, corroborates the general solubility trends predicted by the HSP model.

Section 4: Experimental Determination of Solubility

To obtain definitive quantitative solubility data, rigorous experimental measurement is essential. The following protocols are provided as a guide for researchers to determine the solubility of this compound in their laboratories, adhering to the principles of scientific integrity and trustworthiness.

Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation: To a series of glass vials, add an excess amount of this compound to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform kinetic studies to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid crystallization. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/100 mL or mol/L.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Gravimetric Method

A simpler, yet effective method for a first approximation of solubility.

Protocol:

-

Preparation and Equilibration: Follow steps 1-4 of the Isothermal Shake-Flask Method.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Evaporation: Transfer the sample to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The mass of the dissolved solute is determined by the difference in weight. The solubility is then calculated based on the initial volume of the supernatant taken.

Caption: Gravimetric Method for Solubility Determination.

Section 5: Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility profile of this compound in organic solvents. While a notable gap in publicly available quantitative experimental data exists, a robust theoretical framework based on Hansen Solubility Parameters has been established, offering valuable predictive power. The calculated HSP values suggest that solvents of moderate polarity, such as acetone and ethyl acetate, are likely to be effective solubilizing agents.

The provided experimental protocols empower researchers to generate precise and reliable solubility data in-house, which is crucial for process development and optimization. Future work should focus on the systematic experimental determination of the solubility of this compound in a broad range of solvents at various temperatures. Such data would not only be of immense practical value but would also serve to validate and refine the predictive models presented herein. A deeper understanding of the thermodynamics of dissolution, including enthalpy and entropy of solution, would further enhance our ability to control and manipulate the solubility of this important chemical intermediate.

References

Physical appearance and state of Methyl 2-chloro-3-methylisonicotinate

An In-Depth Technical Guide to the Physical and Chemical Characterization of Methyl 2-chloro-3-methylisonicotinate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical appearance, state, and key characterization protocols for this compound (CAS No. 787596-41-2). As a pivotal heterocyclic building block in organic synthesis, a precise understanding of its physicochemical properties is paramount for ensuring reproducibility and success in complex synthetic routes.

Executive Summary: Physicochemical Properties

This compound is a substituted pyridine derivative with significant utility in the synthesis of more complex molecules.[1] Its fundamental properties are summarized below, providing a baseline for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 787596-41-2 | [2][3][4] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 185.61 g/mol | [1][3] |

| Reported Physical State | Colorless Liquid (at room temperature) | [1] |

| Boiling Point | 266.4 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.248 g/cm³ | [2] |

| Solubility | Moderately soluble in dichloromethane, THF, and ethyl acetate | [1] |

| Storage Conditions | 2-8°C under an inert atmosphere | [3][4] |

Section 1: Elucidation of Physical State and Appearance

Reported Observations and Potential Ambiguity

This compound is documented as a colorless liquid at standard ambient temperature.[1] However, it is crucial for the practicing scientist to recognize that the physical state of a compound with this molecular profile can be influenced by purity. For instance, related structures like Methyl 2-chloroisonicotinate (lacking the 3-methyl group) are described variably as a "White or Colorless to Yellow powder to lump to clear liquid," with a melting point of 32-36 °C.[5][6] This suggests that minor structural changes or the presence of impurities could lead to this compound existing as a supercooled liquid or a very low-melting solid.

Causality Behind the Physical State

The physical state of a molecular compound is governed by the balance of its intermolecular forces versus the thermal energy of its environment. For this compound, the key interactions are:

-

Dipole-Dipole Forces: Arising from the polar C-Cl bond and the ester group.

-

Van der Waals Forces: London dispersion forces increase with molecular size and surface area.

The absence of hydrogen bond donors limits the strength of these interactions, which is consistent with a relatively low boiling point for its molecular weight and its existence as a liquid.[2] Impurities, such as residual solvents from its synthesis (e.g., DMF, methyl iodide), can cause significant freezing point depression, potentially explaining why a highly pure sample might solidify upon refrigeration while a less pure one remains liquid.[1]

Experimental Protocol: Verification of Physical State

This self-validating protocol is designed to unambiguously determine the physical state of a newly received sample.

Objective: To accurately characterize the physical form, color, and clarity of this compound under standard laboratory conditions.

Methodology:

-

Sample Equilibration:

-

Allow the sealed container to warm to ambient laboratory temperature (20-25°C) for at least 60 minutes before opening.

-

Causality: This prevents condensation of atmospheric moisture, which could hydrolyze the ester or otherwise contaminate the sample.

-

-

Macroscopic Visual Inspection:

-

Place a small aliquot (approx. 50-100 µL) onto a clean, dry watch glass.

-

Observe the sample against both white and black backgrounds.

-

Record observations for:

-

State: Is it a mobile liquid, a viscous oil, a waxy solid, or crystalline?

-

Color: Note any coloration (e.g., colorless, pale yellow).

-

Clarity: Is the liquid clear and free of particulates?

-

-

-

Melting Point Determination (Conditional):

-

This step is performed only if the sample appears solid or semi-solid at ambient temperature.

-

Introduce a small amount of the material into a capillary tube.

-

Use a standard melting point apparatus to determine the melting range.

-

Interpretation: A sharp melting range close to room temperature confirms the material is a low-melting solid. A broad melting range suggests the presence of impurities.

-

Caption: Workflow for the initial determination of physical state.

Section 2: Comprehensive Characterization and Purity Assessment

Verifying the chemical identity and purity is a prerequisite for any synthetic application. Impurities can not only alter the physical state but also lead to unforeseen side reactions.

Spectroscopic Identity Confirmation

Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Published data for this compound in CDCl₃ shows key signals: a doublet of doublets for the H-6 proton around δ 8.32, a doublet for the H-5 proton at δ 7.53, a singlet for the ester methyl group at δ 3.96, and a singlet for the C3-methyl group at δ 2.59.[1]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should reveal a molecular ion peak [M+H]⁺ at m/z 186.14, confirming the molecular weight.[1]

Protocol: Purity Assessment via Gas Chromatography (GC)

Objective: To quantify the purity of the compound and identify any volatile impurities.

Rationale: GC is an ideal method for analyzing thermally stable and volatile compounds like this compound. It effectively separates the main component from residual solvents or synthetic byproducts.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity solvent such as ethyl acetate.

-

Instrument Conditions (Example):

-

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Detector: Flame Ionization Detector (FID) at 280°C.

-

-

Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Workflow for comprehensive chemical characterization.

Section 3: Handling and Storage Recommendations

Proper handling and storage are vital to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[4]

-

Rationale: Refrigeration slows down potential degradation pathways. The inert atmosphere prevents slow oxidation or reaction with atmospheric moisture. The chlorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic substitution, and proper storage minimizes these risks.[1]

Conclusion

While this compound is generally supplied as a colorless liquid, its proximity to a potential solid state necessitates empirical verification by the end-user. A systematic approach, beginning with careful observation and followed by rigorous spectroscopic and chromatographic analysis, is the cornerstone of reliable chemical research. By adhering to the protocols outlined in this guide, scientists can ensure the quality and integrity of this valuable synthetic intermediate, paving the way for predictable and successful outcomes in their research and development endeavors.

References

- 1. This compound (787596-41-2) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. 787596-41-2|this compound|BLD Pharm [bldpharm.com]

- 5. Methyl 2-Chloroisonicotinate | 58481-11-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. 58481-11-1 CAS MSDS (METHYL 2-CHLOROISONICOTINATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Electronic effects of substituents on the pyridine ring in Methyl 2-chloro-3-methylisonicotinate

An In-Depth Technical Guide to the Electronic Effects of Substituents on the Pyridine Ring in Methyl 2-chloro-3-methylisonicotinate

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will dissect the individual and cumulative electronic contributions of the chloro, methyl, and methoxycarbonyl substituents on the electron-deficient pyridine core. This guide integrates fundamental principles of physical organic chemistry with practical, field-proven experimental and computational methodologies for quantifying these effects. Detailed protocols for spectroscopic analysis, computational modeling, and synthetic transformations are provided to equip researchers, scientists, and drug development professionals with the insights necessary to predict and manipulate the reactivity of this versatile scaffold.

Introduction: The Electronic Character of the Pyridine Nucleus

The pyridine ring is a foundational heterocycle in organic chemistry, structurally analogous to benzene but with one methine group replaced by a nitrogen atom. This substitution has profound electronic consequences. The greater electronegativity of nitrogen compared to carbon results in a significant inductive withdrawal of electron density from the ring, creating a permanent dipole moment and rendering the ring electron-deficient, or π-deficient.[1][2] This inherent electronic character makes pyridine less susceptible to electrophilic aromatic substitution than benzene and more prone to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][3][4]

The reactivity and properties of a pyridine ring can be further modulated by the introduction of substituents. This compound (MCM-I) is a polysubstituted pyridine that exemplifies the complex interplay of competing electronic effects. Its structure features a combination of electron-donating and electron-withdrawing groups, making it a rich subject for study and a versatile intermediate in synthesis.[5] Understanding the nuanced electronic effects within MCM-I is paramount for predicting its reactivity and designing rational synthetic pathways.

Deconstruction of Individual Substituent Effects

The overall electronic profile of MCM-I is a composite of the inductive and resonance effects of its three distinct substituents, each influencing the electron density distribution on the pyridine ring.

The 2-Chloro Substituent: A Dichotomous Role

The chlorine atom at the C2 position exhibits conflicting electronic properties:

-

Inductive Effect (-I): As an electronegative halogen, chlorine strongly withdraws electron density from the C2 carbon via the sigma bond. This effect deactivates the entire ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pyridine π-system.[6] However, for halogens, this resonance donation is weak and is generally overshadowed by the powerful inductive withdrawal.

The primary consequence of the 2-chloro group is the activation of the C2 position for Nucleophilic Aromatic Substitution (SNAr) . The carbon-chlorine bond is polarized, and the proximity to the ring nitrogen helps stabilize the negative charge developed in the Meisenheimer intermediate during nucleophilic attack.[7][8]

The 3-Methyl Substituent: An Electron Donor

The methyl group at the C3 position is a classical electron-donating group (EDG) that increases the electron density of the ring through two mechanisms:

-

Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbons and therefore "push" electron density into the ring system.

-

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the ring's π-system provides a secondary, weaker electron-donating effect.

While the methyl group is activating, its influence is relatively modest compared to the powerful electron-withdrawing groups present on the ring.[9]

The 4-Methoxycarbonyl Substituent: A Potent Electron Sink